Methyl chlorite
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Overview
Description
. It is a member of the haloalkanes and is primarily used in industrial applications. Methyl chlorite is known for its sweet odor and is a crucial reagent in industrial chemistry .
Preparation Methods
Methyl chlorite can be synthesized through several methods:
Hydrochlorination of Methanol: This is the primary industrial method where methanol reacts with hydrogen chloride over a solid acid catalyst at elevated temperatures. The reaction is as follows: [ \text{CH}_3\text{OH} + \text{HCl} \rightarrow \text{CH}_3\text{Cl} + \text{H}_2\text{O} ]
Chlorination of Methane: Another method involves the direct chlorination of methane, although this is less common.
Chemical Reactions Analysis
Methyl chlorite undergoes various chemical reactions:
Reduction: It can be reduced to methane using reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, ammonia.
Scientific Research Applications
Methyl chlorite has several applications in scientific research:
Mechanism of Action
The mechanism by which methyl chlorite exerts its effects involves the formation of reactive intermediates. For example, in nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new compound. The molecular targets and pathways involved include the activation of methyl transferases and other enzymes that facilitate the transfer of methyl groups .
Comparison with Similar Compounds
Methyl chlorite can be compared with other similar compounds such as:
Dichloromethane (CH₂Cl₂):
Chloroform (CHCl₃): A heavier haloalkane used as a solvent and in the production of refrigerants.
Carbon Tetrachloride (CCl₄): A non-flammable liquid used in fire extinguishers and as a solvent.
This compound is unique due to its relatively simple structure and its widespread use as a methylating agent in various chemical processes .
Properties
CAS No. |
91589-76-3 |
---|---|
Molecular Formula |
CH3ClO2 |
Molecular Weight |
82.48 g/mol |
IUPAC Name |
methyl chlorite |
InChI |
InChI=1S/CH3ClO2/c1-4-2-3/h1H3 |
InChI Key |
RETQPHRWFGORDA-UHFFFAOYSA-N |
Canonical SMILES |
COCl=O |
Origin of Product |
United States |
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